molecular formula C24H25N3O5S B11308888 Cyclopropyl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cyclopropyl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11308888
M. Wt: 467.5 g/mol
InChI Key: NQODSVQZOXEPOQ-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the cyclopropanecarbonyl group: This can be done through acylation reactions using cyclopropanecarbonyl chloride.

    Final coupling with piperazine: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring could lead to a dihydrooxazole derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOLE: Lacks the cyclopropanecarbonyl and piperazine groups.

    1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE: Lacks the cyclopropanecarbonyl group.

Uniqueness

1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to the presence of both the cyclopropanecarbonyl and piperazine groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C24H25N3O5S/c1-31-20-10-6-5-9-19(20)21-25-22(33(29,30)18-7-3-2-4-8-18)24(32-21)27-15-13-26(14-16-27)23(28)17-11-12-17/h2-10,17H,11-16H2,1H3

InChI Key

NQODSVQZOXEPOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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